molecular formula C14H23NO4 B2990720 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2241139-38-6

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No. B2990720
M. Wt: 269.341
InChI Key: GWHHUGXGWSONME-UHFFFAOYSA-N
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Description

“7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid” is a chemical compound with the molecular weight of 269.34 . It is also known as “6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid” and has the InChI code "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)" . This indicates that the compound has 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

It is stored at room temperature .

Scientific Research Applications

Conformational Analysis and Peptide Synthesis

The synthesis and conformational analysis of derivatives related to 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid have been explored for their potential in peptide synthesis. These derivatives serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, offering insight into their utility for mimicking peptide structures. NMR experiments and molecular modeling have shown these compounds can act as gamma-turn or distorted type II beta-turn mimetics, suggesting their relevance in the study of peptide conformation and function (Fernandez et al., 2002).

Novel Reagents for Boc Protecting Group Introduction

Research on derivatives of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid has led to the development of new reagents for introducing the Boc (tert-butoxycarbonyl) protecting group to amines. The novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), demonstrates efficient N-Boc-amino acid formation without racemization, offering a solid and stable alternative to traditional methods (Rao et al., 2017).

Stereoselective Synthesis and Drug Discovery

The compound and its related structures have been implicated in stereoselective synthesis approaches, contributing to the development of novel drug discovery scaffolds. For instance, efficient synthesis methods have been devised for transforming related spirocyclic compounds into valuable intermediates for antitumor compounds, highlighting the significance of these spirocyclic structures in medicinal chemistry (Shklyaruck, 2015).

Spirocyclic Scaffold Utilization in Peptidomimetics

The exploration of spirocyclic scaffolds, akin to 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid, for peptidomimetics synthesis, underscores their utility in creating constrained peptide analogues. These scaffolds provide novel approaches for addressing challenges in peptide-based drug discovery, such as enhancing stability and bioavailability (Chalyk et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)9-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHUGXGWSONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid

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